(5E)-5-[[5-(2,5-dichlorophenyl)-2-furyl]methylene]-2-thioxo-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone ring fused with a furan ring and substituted with a dichlorophenyl group
Vorbereitungsmethoden
The synthesis of 5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of 2,5-dichlorobenzaldehyde with 2-furylmethylidene-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated and refluxed for several hours to yield the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Wissenschaftliche Forschungsanwendungen
5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Wirkmechanismus
The mechanism of action of 5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with cellular targets, leading to the inhibition of specific enzymes or receptors. The dichlorophenyl group enhances its binding affinity to these targets, while the thiazolidinone ring plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2,5-Dichlorophenylfurfural: Shares the dichlorophenyl and furan moieties but lacks the thiazolidinone ring.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of 5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its combined structural features, which contribute to its diverse range of applications and biological activities.
Eigenschaften
Molekularformel |
C14H7Cl2NO2S2 |
---|---|
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H7Cl2NO2S2/c15-7-1-3-10(16)9(5-7)11-4-2-8(19-11)6-12-13(18)17-14(20)21-12/h1-6H,(H,17,18,20)/b12-6+ |
InChI-Schlüssel |
PQCBMLVRDBJEMS-WUXMJOGZSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.